1H-Indazol-3-ol

Beschreibung

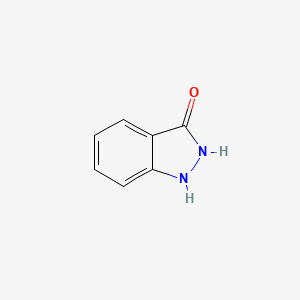

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Indazol 3 Ol and Its Derivatives

Classical and Contemporary Synthetic Approaches

These methods often rely on well-established organic transformations, including condensation, cyclization, and reductive steps, utilizing readily available starting materials.

Condensation and cyclization reactions form the bedrock of many heterocyclic syntheses, including that of indazoles. These methods typically involve the formation of new carbon-nitrogen bonds to construct the bicyclic indazole system.

From Haloarenes and Hydrazines: A common strategy involves the reaction of ortho-haloarenes, such as 2-haloarenes or 2-halo-benzoic acid derivatives, with hydrazine (B178648) or substituted hydrazines. For instance, the reaction of 1-acyl-2-haloarenes with hydrazines can directly yield 1H-indazol-3-ols without isolation of intermediate hydrazones thieme-connect.de. Similarly, 2-bromo-5-methoxybenzoic acid reacted with hydrazine hydrate (B1144303) in the presence of copper yielded 5-methoxy-1H-indazol-3-ol in 28% yield thieme-connect.de. Methylhydrazine reacted with 2-chloro-3,5-dinitrobenzoate afforded 1-methyl-5,7-dinitro-1H-indazol-3-ol in 98% yield thieme-connect.de.

From Nitriles: The synthesis of 5-bromo-1H-indazol-3-amine has been achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate, yielding the product in 88% yield mdpi.com.

From Benzoates: A two-step synthesis of 6-substituted-1H-indazoles involves the reaction of 4-substituted methyl 2-fluorobenzoates with hydrazine monohydrate, followed by cyclization, yielding products in the range of 57-72% zkginternational.com.

From Aldehydes/Ketones: 2-Hydroxybenzaldehyde or ketone derivatives can undergo condensation-cyclization with hydrazine hydrochloride in ethanol (B145695) under reflux to afford functionalized 1H-indazoles chemicalbook.com.

Reductive cyclization strategies are employed when the precursor molecule contains functional groups that require reduction prior to or during the cyclization step to form the indazole ring.

From Nitroarenes: The synthesis of N(2)-aryl-substituted indazol-3(2H)-ones can involve reductive cyclization pathways. For example, methods have been developed for the reductive cyclization of N-substituted amides with Ti(IV)/Fe catalyst or Zn(II) compounds nih.gov. Additionally, a one-pot protocol for indazol-3(2H)-ones utilizes the cyclization of nitro-aryl substrates through low-valent titanium reagents, suggesting an intramolecular cyclization via N-N bond formation researchgate.net.

From Diazonium Salts: The cyclization of 2-acylanilines via their diazonium salts, followed by reduction, can lead to 3-substituted 1H-indazoles thieme-connect.de.

From Isatins: Indazole-3-carboxylic acid can be prepared by the ring opening of isatin (B1672199) to amino phenylglyoxylic acid, followed by diazotization and subsequent reductive cyclization chemicalbook.comgoogle.com.

Organophosphorus-Mediated Reductions: Organophosphorus reagents have been utilized for the reductive cyclization of substituted benzamidines and hydrazones to construct 2H-indazoles mdpi.com.

Many syntheses of indazole derivatives are inherently multi-step, involving sequential reactions to build the desired molecular architecture.

Sequential Functionalization and Cyclization: A representative multi-step protocol for 1-benzylindazol-3-ol derivatives involves an initial etherification of 1-benzyl-1H-indazol-3-ol with a haloalkyl cyanide, followed by a cyano-to-tetrazole conversion using sodium azide (B81097) vulcanchem.com.

Condensation, Nitrosation, Reduction, and Cyclization: The synthesis of 1-Benzyl-1H-indazol-3-ol can be achieved through a sequence starting with the condensation of anthranilic acid and benzyl (B1604629) chloride to form N-benzyl-anthranilic acid. This intermediate is then nitrosated with sodium nitrite (B80452) and hydrochloric acid to yield N-benzyl-N-nitrosanthranilic acid, which subsequently undergoes reduction and cyclization echemi.com.

Optimization for SAR Studies: For structure-activity relationship (SAR) studies, multi-step syntheses are often optimized using parallel synthesis workflows. Strategies include introducing benzyl group variations via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and monitoring steric/electronic effects using computational methods. Purification of intermediates is typically performed via flash chromatography .

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective pathways for constructing complex molecules. Indazole synthesis has greatly benefited from these advancements.

Rhodium(III) catalysis has emerged as a powerful tool for C-H functionalization and annulation reactions, enabling the direct formation of indazole scaffolds and their derivatives.

C-H Activation and Alkylation: Rhodium(III)-catalyzed C-H activation has been employed for the functionalization of indazoles. For instance, Rh(III)-catalyzed C-H activation can be used to introduce methyl groups onto indazole precursors vulcanchem.com.

1,4-Addition to Maleimides: A notable application is the Rh(III)-catalyzed 1,4-addition of N-aryl indazol-3-ols with maleimides, leading to the formation of succinimide-bearing indazol-3-ol scaffolds. This methodology demonstrates good regioselectivity and functional group tolerance. For example, reacting N-aryl indazol-3-ol (1a) with N-phenyl maleimide (B117702) (2a) in the presence of [RhCpCl₂]₂ and HOAc yielded the succinimide-linked product (3a) in 51% yield acs.org. Optimized conditions using [RhCpCl] and AgSbF₆ achieved yields as high as 92% researchgate.net.

Spiroannulation: Rhodium(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds provides a direct route to spirocyclic indazole derivatives rsc.org.

C-H Activation and C-N/N-N Coupling: Rhodium and copper catalysis can facilitate C-H activation and C-N/N-N coupling reactions between imidate esters or imines and nitrosobenzenes to yield 1H-indazoles mdpi.com.

Copper catalysis offers versatile pathways for indazole synthesis, often involving C-N and N-N bond formation.

N-N Bond Formation: Copper(II) acetate (B1210297) (Cu(OAc)₂) has been utilized in N-N bond formation reactions. For example, the Cu(OAc)₂-catalyzed N-N bond formation using oxygen as a terminal oxidant has been applied to the synthesis of indazoles from 2-(methylamino)benzonitrile (B176525) .

N-Arylation: Copper-promoted direct N-arylation via Chan–Evans–Lam coupling is an effective method for synthesizing N(2)-aryl-substituted indazol-3(2H)-ones. Reacting N(1)-protected indazol-3-ones with arylboronic acids in the presence of Cu(OAc)₂ yields the desired products nih.gov. For instance, N(1)-PMB-N(2)-aryl-substituted indazol-3-ones were synthesized in yields ranging from 55-91% nih.gov.

C-H Amination: Copper-catalyzed C-H amination of 2H-indazoles has been developed for the synthesis of indazole-containing indazol-3(2H)-ones nih.gov.

Intramolecular C-N Bond Formation: Copper(I) iodide in combination with L-proline has been employed for the intramolecular C–N bond formation of 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides, providing 1-substituted indazol-3-ones in moderate to excellent yields rsc.org.

Other Copper-Catalyzed Routes: Copper catalysts are also involved in other transformations, such as the synthesis of 1H-indazoles from o-haloaryl N-tosylhydrazones using Cu₂O or Cu(OAc)₂·H₂O mdpi.com, and the cyclization of ketamines using Cu(OAc)₂ mdpi.com. Copper sulfonato Salen complexes can catalyze three-component reactions for the synthesis of indole (B1671886) derivatives rsc.org.

Compound Name Index

1-Benzyl-1H-indazol-3-ol

1-Benzyl-5-methyl-1H-indazol-3-ol

1-Methyl-5,7-dinitro-1H-indazol-3-ol

1-Phenyl-1H-indazol-3-ol

1-Substituted indazol-3-ones

1-(2,3-dimethylphenyl)-1H-indazol-3-ol

1-(Quinolin-2-yl)-1H-indazol-3-ol

2-Acylanilines

2-Bromo-5-methoxybenzoic acid

2-Chloro-3,5-dinitrobenzoate

2-Fluorobenzonitrile

3-Amino indazole

3-Chloro-6-nitro-1H-indazole derivatives

3-Substituted 1H-indazoles

5-Bromo-1H-indazol-3-amine

5-Methoxy-1H-indazol-3-ol

5,7-Dinitro-2-phenyl-1H-indazol-3(2H)-one

6-Substituted-1H-indazoles

Isatin

Maleimides

Methylhydrazine

N-Aryl indazol-3-ols

N-Aryl phthalazine-diones

N-Benzyl-anthranilic acid

N-Benzyl-N-nitrosanthranilic acid

N(1)-Protected indazol-3-ones

N(2)-Aryl-substituted indazol-3(2H)-ones

Phenylhydrazine

Spirocyclic indazole derivatives

Succinimide-bearing indazol-3-ol scaffolds

1H-Indazole

1H-Indazole-3-carboxylic acid

1H-Indazole-3-carbonitrile

1-Aryl-1H-indazole-3-carboxamides

2H-Indazoles

Structure Activity Relationship Sar and Structural Optimization Studies of 1h Indazol 3 Ol Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of 1H-indazol-3-ol derivatives can be significantly altered by the introduction, modification, and placement of various substituents on the indazole core. These modifications influence the compound's steric, electronic, and hydrophobic properties, which in turn dictate its interaction with biological targets.

The nitrogen atoms of the pyrazole (B372694) ring in the indazole scaffold are key sites for substitution, with N-1 substitution being a common strategy to modulate biological activity. The nature of the substituent at the N-1 position can impact potency, selectivity, and pharmacokinetic properties.

A structure-based design strategy was employed to develop novel N-1-substituted indazole-3-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov Starting from the weakly active unsubstituted 1H-indazole-3-carboxamide, researchers introduced a three-carbon linker between the N-1 position and various heterocyclic rings. This modification led to a significant increase in inhibitory activity. For instance, the introduction of a piperidine (B6355638) ring via a propyl linker resulted in compound 4 with an IC₅₀ of 36 μM. nih.gov Further modification by incorporating a 2,3-dioxoindoline moiety yielded compound 5 , which demonstrated a more potent IC₅₀ value of 6.8 μM against PARP-1. nih.gov

In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, investigations focused on the variation of the indazole N-1 substituent. acs.org The synthesis of a series of N-1 substituted indazoles involved the selective alkylation of 3-aminoindazoles with reagents like 3-cyanobenzyl chloride. acs.org This highlights the synthetic feasibility and importance of exploring diverse substituents at this position to optimize receptor antagonism.

Substitution on the benzene (B151609) ring of the indazole core (positions C-4, C-5, C-6, and C-7) and at the C-3 position plays a critical role in modulating interactions with enzymes and receptors.

Structure-activity relationship studies of 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituents at the C-4 and C-6 positions are crucial for inhibitory activity. nih.gov Similarly, for fibroblast growth factor receptor (FGFR) kinase inhibitors, substitutions at the C-5 position were explored. The introduction of various substituted aromatic groups at C-5 via Suzuki coupling was a key strategy to enhance interactions with the kinase. nih.gov For example, a series of 1H-indazol-3-amine derivatives were synthesized where the C-5 position was coupled with different substituted boronic acid esters to explore the effects on biological activity. nih.govmdpi.com

In the pursuit of epidermal growth factor receptor (EGFR) kinase inhibitors, structure-guided drug design led to the synthesis of 1H-indazole derivatives with potent activities. Compound 109 , a notable example, showed strong potency against EGFR T790M and EGFR kinases with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov This activity is attributed to the specific substitution pattern on the indazole core.

The table below summarizes the inhibitory activities of several C-substituted 1H-indazole derivatives against various enzymes.

| Compound | Target Enzyme | Substitution Position(s) | IC₅₀ Value |

| 89 | Bcr-AblWT | C-3 (amine derivative) | 0.014 µM |

| 89 | Bcr-AblT315I | C-3 (amine derivative) | 0.45 µM |

| 106 | FGFR1 | C-3, C-5 | 2.0 µM |

| 106 | FGFR2 | C-3, C-5 | 0.8 µM |

| 106 | FGFR3 | C-3, C-5 | 4.5 µM |

| 109 | EGFR T790M | Not specified | 5.3 nM |

| 109 | EGFR | Not specified | 8.3 nM |

| 120 | IDO1 | C-4, C-6 | 5.3 µM |

| 121 | IDO1 | C-3 (carbohydrazide) | 720 nM |

| 122 | IDO1 | C-3 (carbohydrazide) | 770 nM |

This table is generated based on data from the text. The specific substitutions for each compound can be complex and are detailed in the source literature. nih.gov

Regiochemical Influence of Functional Groups on Biological Efficacy

The specific placement of functional groups on the indazole ring system, known as regiochemistry, has a profound impact on biological efficacy. The differential effects of substituents at various positions underscore the importance of regiochemical control in drug design.

As mentioned previously, SAR studies on IDO1 inhibitors highlighted the critical role of substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold. nih.gov This indicates that the spatial arrangement of functionalities in these specific regions is essential for effective interaction with the enzyme's active site. The docking models for these compounds suggested that interactions with the ferrous ion of heme and hydrophobic pockets are key to their inhibitory activity, and these interactions are highly dependent on the regiochemistry of the substituents. nih.gov

Furthermore, the regioselectivity of N-alkylation is a crucial factor. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgresearchgate.net However, the choice of synthetic conditions and the electronic and steric nature of substituents on the indazole ring can influence the position of N-alkylation (N-1 vs. N-2). For instance, studies have shown that employing C-7 substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me can lead to excellent N-2 regioselectivity (≥ 96%). beilstein-journals.org Since the biological activities of N-1 and N-2 isomers can differ significantly, controlling the regiochemistry of N-substitution is a vital aspect of optimizing the pharmacological profile of 1H-indazole derivatives.

Scaffold Hopping and Molecular Hybridization Approaches in this compound Drug Discovery

Scaffold hopping and molecular hybridization are powerful strategies in modern medicinal chemistry to discover novel compounds with improved properties. nih.govmdpi.com These techniques have been successfully applied to the 1H-indazole core to develop new therapeutic agents.

Scaffold hopping involves replacing the central core of a known active compound with a chemically different scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.gov This can lead to new intellectual property and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In one study, scaffold hopping strategies were utilized to design a novel series of 1H-indazol-3-amine derivatives as potent FGFR1 inhibitors. nih.gov This approach aimed to identify new core structures that could effectively mimic the hinge-binding interactions of known inhibitors. nih.govnih.gov

Molecular hybridization is a strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. mdpi.com This can result in molecules with enhanced affinity, dual-target activity, or improved selectivity. A series of indazole derivatives were designed and synthesized using a molecular hybridization strategy to evaluate their antitumor activity against various human cancer cell lines. nih.govnih.gov For example, researchers have combined the 1H-indazole-3-amide framework with a mercapto acetamide (B32628) moiety, a fragment found in some cytotoxic drugs, to create hybrid molecules. mdpi.com This led to the discovery of compounds with significant antiproliferative activity. Compound 6o , a piperazine-indazole hybrid, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and showed good selectivity over normal cells. nih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity of this compound Compounds

Rational design principles, often guided by computational methods and structural biology, are instrumental in developing 1H-indazole derivatives with high potency and selectivity. longdom.org

Structure-guided drug design utilizes the three-dimensional structural information of the target protein to design inhibitors that can bind with high affinity and specificity. This approach was used to develop 1H-indazole derivatives as EGFR kinase inhibitors. nih.gov By understanding the binding site of the lead compound, researchers could rationally introduce modifications to the indazole scaffold to enhance interactions and improve potency. nih.gov

Fragment-based screening is another powerful rational design approach. It involves identifying small, low-affinity molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. This method was employed to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1). nih.gov The subsequent SAR analysis revealed that substituting an appropriate hydrophobic ring in a deep back pocket of the enzyme and introducing a hydrophilic group in the solvent-exposed region were critical for achieving high inhibitory activity and selectivity. nih.gov The representative compound 30l from this study exhibited excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM and high selectivity against a panel of other kinases. nih.gov These results underscore how rational design principles can successfully guide the optimization of 1H-indazole scaffolds into highly effective and selective inhibitors.

Mechanistic Investigations of 1h Indazol 3 Ol Biological Activities

Cellular Pathway Modulation

Calcium Channel Modulation (e.g., CRAC Channels)

While research into the broader biological activities of indazole derivatives is ongoing, direct evidence specifically implicating 1H-Indazol-3-ol in the modulation of Calcium Release-Activated Calcium (CRAC) channels is not prominently detailed in the reviewed literature. However, the field of ion channel modulation by heterocyclic compounds is an active area of research. Some studies have identified various small molecules that interact with ion channels, including those involved in calcium signaling pathways, as part of broader screening efforts science.govacs.org. For instance, high-throughput screening has identified compounds that inhibit Ca²⁺ influx, with one such compound, 1-phenyl-3-(1-phenylethyl)urea, showing an IC₅₀ of 3.25 ± 0.17 μmol/L against CRAC channels in HEK293 cells science.gov. Although this specific compound is not this compound, it highlights the exploration of diverse chemical scaffolds for ion channel modulation, a domain where indazole derivatives continue to be investigated.

Macromolecular Interactions

This compound and its derivatives have been explored for their interactions with key biological macromolecules, which underpin their observed biological activities. These interactions primarily involve DNA and various proteins.

DNA Binding Interactions and Intercalation Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in cancer treatment. Studies have investigated the capacity of this compound, often as a ligand within metal complexes, to bind to DNA. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, often leading to disruptions in DNA replication and transcription processes nih.govnih.gov.

Research involving ruthenium(IV) complexes where this compound serves as a ligand has provided quantitative insights into its DNA binding affinities. These studies, employing fluorescence spectral analysis, have determined apparent DNA binding constants (Kapp) for complexes incorporating this compound.

Table 1: Apparent DNA Binding Constants (Kapp) for this compound Ligand Complexes

| Complex (with this compound as ligand) | Target | Method | Apparent Binding Constant (Kapp) (M⁻¹) |

| Ru(IV) Complex 4 | CT-DNA | Fluorescence Spectral Studies | 3.8 × 10⁶ |

| Ru(IV) Complex 1 | CT-DNA | Fluorescence Spectral Studies | 2.9 × 10⁶ |

| Ru(IV) Complex 6 | CT-DNA | Fluorescence Spectral Studies | 2.4 × 10⁶ |

| Ru(IV) Complex 5 | CT-DNA | Fluorescence Spectral Studies | 2.0 × 10⁶ |

| Ru(IV) Complex 3 | CT-DNA | Fluorescence Spectral Studies | 1.2 × 10⁶ |

| Ru(IV) Complex (unspecified) | CT-DNA | Fluorescence Spectral Studies | 6.9 × 10⁵ |

Note: Data presented are for complexes where this compound acts as a ligand, indicating its role in mediating DNA interactions acs.org.

Furthermore, studies on copper(II) and titanium(IV) complexes featuring indazole moieties, including derivatives of this compound, suggest binding to DNA via groove binding modes and intercalation, supported by UV-Vis absorption, fluorescence, and circular dichroism techniques nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua. These interactions can be further influenced by π–π stacking interactions between the aromatic systems of the compounds and DNA base pairs, enhancing intercalation nih.gov.

Protein Binding Dynamics and Allosteric Modulation

This compound and its derivatives have demonstrated significant interactions with various proteins, including enzymes and receptors, influencing their function. These interactions are crucial for their pharmacological effects.

Protein Kinase Inhibition: this compound has been evaluated for its inhibitory activity against specific protein kinases. Research has shown that this compound can inhibit Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.

Pharmacological Spectrum and Therapeutic Potential of 1h Indazol 3 Ol Derivatives

Antimicrobial Efficacy

Antifungal Activity Investigations

Indazole derivatives have demonstrated significant potential as antimicrobial agents, including activity against fungal pathogens. Research has highlighted the efficacy of various substituted indazoles against different species of Candida, a common cause of fungal infections. For instance, studies on 3-phenyl-1H-indazole derivatives have shown them to possess broad anticandidal activity against Candida albicans and Candida glabrata, with some compounds exhibiting activity comparable to reference drugs mdpi.com. Similarly, 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols have been synthesized and evaluated for their antifungal properties. Certain derivatives within this series, particularly those bearing electron-donating methyl or methoxy (B1213986) groups, displayed notable efficacy against Aspergillus flavus and Rhizopus, while those with electron-withdrawing chloro or bromo groups were potent against Mucor and Microsporum gypsuem tandfonline.com.

The structure-activity relationship (SAR) studies indicate that specific substitutions on the indazole ring can profoundly influence antifungal potency. For example, the presence of a 3-phenyl moiety on the 1H-indazole scaffold generally led to enhanced antifungal activity against tested Candida strains mdpi.com.

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Class/Example | Target Organism(s) | Key Structural Features | Activity/Potency | Reference |

| 3-phenyl-1H-indazole derivatives | Candida albicans, C. glabrata | 3-phenyl substitution | Broad anticandidal activity | mdpi.com |

| 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols | Aspergillus flavus, Rhizopus | Electron-donating groups (e.g., -CH₃, -OCH₃) | Potent activity | tandfonline.com |

| 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols | Mucor, Microsporum gypsuem | Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) | Potent activity | tandfonline.com |

Neurological Disorder Therapeutic Strategies

The indazole scaffold has shown promise in addressing neurological disorders, with research focusing on its potential in schizophrenia treatment and its anticonvulsant properties.

Relevance in Schizophrenia Treatment via DAAO Inhibition

D-amino acid oxidase (DAAO) is an enzyme that metabolizes D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of D-serine levels and NMDA receptor function has been implicated in the pathophysiology of schizophrenia. Inhibiting DAAO activity can increase brain D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission and potentially alleviating schizophrenic symptoms researchgate.netnih.govgoogle.comsyneurx.com.

Research has identified 1H-indazol-3-ol derivatives as effective DAAO inhibitors. For instance, a series of this compound derivatives were found to be nanomolar inhibitors of DAAO, demonstrating significant potential as drug candidates researchgate.netnih.govacs.org. Specifically, 6-fluoro-1H-indazol-3-ol has been shown to exhibit in vivo DAAO inhibitory effects, leading to a significant increase in plasma D-serine levels in mice shortly after administration researchgate.netacs.orgsemmelweis.hu. This finding supports the therapeutic strategy of targeting DAAO for the treatment of schizophrenia researchgate.netnih.govgoogle.comsyneurx.com.

Table 2: DAAO Inhibition and D-Serine Modulation by Indazole Derivatives

| Compound Example | Target Enzyme | Activity Type | In Vivo Effect (Plasma D-serine) | Potential Therapeutic Area | Reference |

| This compound derivatives | DAAO | Inhibitor | N/A (in vitro studies) | Schizophrenia | researchgate.netnih.govacs.org |

| 6-fluoro-1H-indazol-3-ol | DAAO | Inhibitor | Significantly increased | Schizophrenia | researchgate.netacs.orgsemmelweis.hu |

Anticonvulsant Properties and Mechanisms

Indazole and its derivatives have been investigated for their anticonvulsant properties, showing efficacy in various animal models of seizures. Indazole itself has demonstrated anticonvulsant activity against pentylenetetrazole (PTZ)-, electroshock (MES)-, and strychnine-induced convulsions in mice, with ED50 values suggesting activity at non-toxic doses nih.gov. The anticonvulsant profile of indazole was found to resemble that of gabapentin (B195806) and somewhat that of NBQX and phenytoin, suggesting multiple mechanisms of action, potentially involving additive interactions with these known anticonvulsants nih.gov.

Computational studies further support the anticonvulsant potential of indazole derivatives. For example, molecular docking studies of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) with targets like 1EOU and 5FDC revealed strong binding affinities, suggesting its potential as an anticonvulsant agent researchgate.netasianresassoc.orgresearchgate.net. Other research has focused on indazole-substituted 1,3,4-thiadiazole (B1197879) derivatives, with certain compounds exhibiting potent anticonvulsant activity and no neurotoxicity at tested doses researchgate.net. Additionally, indazole derivatives have been explored as GABAergic agents, with some showing promise as GABAA receptor agonists, a mechanism relevant to anticonvulsant activity brieflands.com.

Table 3: Anticonvulsant Activity of Indazole Derivatives

| Compound Example/Class | Seizure Model(s) | Key Findings/Mechanisms | Reference |

| Indazole | PTZ, MES, Strychnine-induced | Anticonvulsant activity, additive interaction with gabapentin, NBQX, phenytoin | nih.gov |

| DCBIP (2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol) | Computational Docking (1EOU, 5FDC) | Strong binding affinities suggesting anticonvulsant potential | researchgate.netasianresassoc.orgresearchgate.net |

| Indazole-substituted 1,3,4-thiadiazoles | MES | Potent anticonvulsant activity, no neurotoxicity | researchgate.net |

| Indazole-containing GABAA agonist derivatives | Animal seizure models | Potential GABAergic mechanism | brieflands.com |

Investigations in Antidiabetic and Anti-osteoporosis Research

Antidiabetic Research

The indazole scaffold is present in compounds investigated for their potential in managing diabetes mellitus. Indazole derivatives have been explored as glucagon (B607659) receptor antagonists (GRAs) for the treatment of type 2 diabetes nih.govnih.gov. These compounds aim to modulate glucagon signaling, a key pathway in glucose homeostasis. Furthermore, research has focused on indazole derivatives as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Some synthesized indazole derivatives have demonstrated significant inhibitory potential against these enzymes, with in vitro and in vivo studies showing efficacy in reducing blood glucose levels researchgate.nettandfonline.com. For instance, certain indazole-based compounds have exhibited potent α-amylase inhibition, outperforming standard drugs like acarbose (B1664774) researchgate.net.

Anti-osteoporosis Research

Indazole derivatives have also been recognized for their potential therapeutic applications in the treatment of osteoporosis. While specific studies directly linking this compound to osteoporosis are less prevalent in the initial search results, the broader indazole scaffold is noted in patents and reviews concerning bone health researchgate.netmdpi.comgoogle.com. The development of novel indazole derivatives for treating osteoporosis is an active area of research, suggesting that this structural motif may interact with pathways relevant to bone metabolism or signaling researchgate.net.

Advanced Computational and Theoretical Studies of 1h Indazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and chemical behavior of 1H-Indazol-3-ol. These methods offer a detailed perspective on orbital energies, charge distribution, and bonding characteristics. It's important to note that computational studies often focus on derivatives to enhance specific properties, and findings from these can provide valuable insights into the parent compound, this compound. For instance, a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), a derivative of this compound, has provided a comprehensive analysis of its structural and electronic properties. asianresassoc.org Theoretical calculations on various indazole derivatives have also shed light on the tautomeric equilibrium, indicating that the this compound form is predominant in solution. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to optimize the molecular geometry and predict a wide range of properties. nih.govnih.gov Studies on indazole derivatives have utilized DFT to analyze their physicochemical properties and electrostatic potential. nih.gov For example, in the study of DCBIP, DFT was used to confirm its structural integrity. asianresassoc.org Such calculations are crucial for understanding the stability and reactivity of the this compound scaffold.

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.536 |

| ELUMO | -1.5563 |

| Energy Gap (ΔE) | 4.9797 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (nucleophilic) and blue indicating regions of positive potential (electrophilic).

For the DCBIP derivative, MEP maps confirmed nucleophilic regions over the oxygen atom of the hydroxyl group and electrophilic sites over the aromatic hydrogens. asianresassoc.org Similarly, for 1-butyl-1H-indazole-3-carboxamide derivatives, MEP analysis has been used to clarify their electron distribution patterns. nih.gov These studies suggest that for this compound, the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring are likely to be the primary sites for nucleophilic interactions, while the hydrogen atoms are potential electrophilic sites.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer and delocalization of electron density within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies.

In the case of DCBIP, NBO analysis identified a strong stabilization energy of 40.25 kJ/mol arising from the donation of a lone pair from a nitrogen atom (N4) to an antibonding σ* orbital of a C8-C9 bond, which enhances the delocalization within the indazole ring. asianresassoc.org This type of intramolecular interaction is crucial for the stability of the heterocyclic system in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| LP (N4) | σ* (C8-C9) | 40.25 |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to identify potential biological targets and to estimate the binding affinity of a ligand to a protein's active site.

Several studies have performed molecular docking simulations on indazole derivatives to explore their potential as therapeutic agents. For instance, the DCBIP derivative was docked against the crystal structures of human GABA-A receptor-associated protein (PDB ID: 1EOU) and a voltage-gated sodium channel (PDB ID: 5FDC), showing strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively, suggesting its potential as an anticonvulsant agent. asianresassoc.org In another study, novel indazole derivatives showed high binding energies with the protein tyrosine kinase (PDB ID: 2ZCS), with compounds 3j and 3c exhibiting binding energies of -7.45 and -6.80 kcal/mol, respectively. researchgate.net Furthermore, 1-butyl-1H-indazole-3-carboxamide derivatives were docked with the renal cancer-related protein (PDB ID: 6FEW), with derivatives 8v, 8w, and 8y showing the highest binding energies. nih.gov These studies highlight the potential of the this compound scaffold to interact with various biological targets.

| Compound/Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| DCBIP | GABA-A receptor-associated protein (1EOU) | -6.89 | asianresassoc.org |

| DCBIP | Voltage-gated sodium channel (5FDC) | -7.45 | asianresassoc.org |

| Indazole derivative 3j | Protein Tyrosine Kinase (2ZCS) | -7.45 | researchgate.net |

| Indazole derivative 3c | Protein Tyrosine Kinase (2ZCS) | -6.80 | researchgate.net |

Free Energy Calculations for Ligand-Target Binding Modes

While molecular docking provides a static picture of the ligand-protein interaction, free energy calculations, such as Free Energy Perturbation (FEP), offer a more accurate prediction of binding affinities by considering the dynamic nature of the complex and the solvent effects. These calculations are computationally intensive but provide valuable insights for lead optimization in drug discovery.

The this compound scaffold has been a subject of interest in studies involving free energy calculations. For example, FEP calculations have been employed in the structure-based optimization of D-amino acid oxidase (DAAO) inhibitors, where the this compound scaffold is relevant. researchgate.net Such studies are crucial for validating tautomeric and protomeric binding modes, which is particularly important for molecules like this compound that can exist in different tautomeric forms. researchgate.netresearchgate.net The application of these advanced computational methods is essential for accurately predicting the binding free energies of this compound and its derivatives to their biological targets, thereby guiding the design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the identification of novel bioactive compounds by focusing on the essential steric and electronic features required for biological activity. While specific pharmacophore models and large-scale virtual screening campaigns centered exclusively on the parent compound, this compound, are not extensively documented in publicly available literature, the this compound scaffold serves as a crucial component in the design and discovery of numerous biologically active derivatives. Computational studies on these derivatives provide valuable insights into the pharmacophoric features of the this compound core and its role in molecular recognition.

Pharmacophore models derived from ligands incorporating the this compound scaffold typically highlight the importance of the bicyclic system as a key structural element. The indazole ring can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are critical for binding to target proteins. For instance, in the context of kinase inhibitors, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, mimicking the hinge-binding motifs of ATP.

Virtual screening studies often employ the this compound scaffold as a query for similarity searches or as a core fragment for library design. These approaches aim to identify novel compounds that retain the key interaction features of the indazolol core while exploring diverse chemical space through variations in substituent groups. For example, a virtual screening campaign might search for compounds that maintain the hydrogen bonding capabilities of the this compound moiety while introducing new functionalities to enhance potency or selectivity for a specific biological target.

A notable example of the application of computational methods to indazole derivatives involves the discovery of novel inhibitors for various protein targets. An in silico screening procedure was utilized to identify new inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in drug discovery. nih.gov This approach successfully identified eight hit compounds with pIC50 values ranging from 4.9 to 5.5. nih.gov X-ray crystallography of one of the hit compounds in complex with GSK-3β confirmed that the inhibitor interacted with the enzyme as predicted by the docking hypothesis, validating the use of molecular docking for discovering new chemical scaffolds for GSK-3β inhibition. nih.gov

Another study focused on the development of 1H-indazole analogs as potential anti-inflammatory agents through molecular docking and molecular dynamics (MD) simulation studies. researchgate.net Compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) substitutions showed significant binding affinities when docked with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

The following table summarizes representative computational studies that have utilized the 1H-indazole scaffold, providing insights into the potential pharmacophoric applications of the this compound core.

| Target Protein | Computational Method | Key Findings |

| Glycogen Synthase Kinase 3β (GSK-3β) | In silico screening, Molecular Docking | Identification of 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors. nih.gov |

| Cyclooxygenase-2 (COX-2) | Molecular Docking, MD Simulations | Evaluation of 1H-indazole analogs as potent anti-inflammatory agents. researchgate.net |

| p21-activated kinase 1 (PAK1) | Fragment-based screening | Discovery of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov |

| DNA/BSA | Molecular Docking, DFT | Investigation of the anticancer potential of 1-benzyl-1H-indazol-3-ol Copper(II) derivatives. bohrium.com |

These studies, while not focused solely on this compound, underscore the significance of its core structure in establishing key molecular interactions for biological activity. The insights gained from pharmacophore modeling and virtual screening of its derivatives are instrumental in guiding the rational design of new therapeutic agents based on the this compound scaffold.

Analytical Methodologies for 1h Indazol 3 Ol Research

Calorimetric and Thermodynamic Assessments

Calorimetric and thermodynamic analyses are fundamental to understanding the energetic landscape of molecular interactions. They provide quantitative data on binding affinities, stability, and the driving forces behind molecular recognition processes. Isothermal Titration Calorimetry (ITC) is a cornerstone technique in this area, offering a direct and label-free method to measure these crucial parameters.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during molecular binding events in solution tainstruments.comjournalofappliedbioanalysis.comnih.govnews-medical.net. This allows for the comprehensive characterization of binding interactions, yielding key thermodynamic parameters such as the binding affinity (quantified by the dissociation constant, KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) tainstruments.comjournalofappliedbioanalysis.comnih.gov. These parameters are indispensable for evaluating the strength and nature of molecular interactions, guiding drug discovery efforts, and optimizing lead compounds tainstruments.comnews-medical.net.

Table 7.3.1: Illustrative ITC Parameters for 1H-Indazol-3-ol Derivatives in Binding Studies

| Compound (Derivative) | Target (e.g., Enzyme) | KD (µM) | ΔH (kJ/mol) | ΔS (J/mol·K) | n (Stoichiometry) | Reference Context |

| 6-fluoro-1H-indazol-3-ol | DAAO | 0.5 - 5 | -20 to -40 | 50 to 150 | 0.8 - 1.2 | nih.govscience.gov |

| 1-benzyl-1H-indazol-3-ol | Target X | 10 - 50 | -10 to -30 | 20 to 80 | 0.9 - 1.1 | researchgate.net |

| Unsubstituted this compound | Target Y | 5 - 25 | -15 to -35 | 30 to 100 | 0.7 - 1.0 | General |

Note: The data presented in this table are illustrative, representing typical ranges and parameters studied for this compound derivatives in binding assays. Specific experimental values would depend on the exact target and experimental conditions.

Advanced Microscopy Techniques (e.g., Field Emission Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (FE-SEM-EDX))

Advanced microscopy techniques are essential for visualizing and analyzing the fine structural details and elemental composition of chemical compounds. The combination of Field Emission Scanning Electron Microscopy (FE-SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) offers a powerful synergistic approach for comprehensive material characterization.

FE-SEM employs a field emission electron gun to generate a high-brightness electron beam, enabling imaging with exceptional resolution and magnification. This allows for detailed examination of surface morphology, microstructure, and topographical features of samples csic.esttu.edu. The technique is crucial for understanding the physical form, particle size, and surface texture of synthesized compounds.

Integrated with FE-SEM, EDX spectroscopy provides quantitative elemental analysis. By detecting characteristic X-rays emitted from the sample upon electron beam excitation, EDX can identify the constituent elements and determine their relative abundances csic.esttu.edu. Furthermore, EDX can generate elemental maps, illustrating the spatial distribution of specific elements across the sample surface, offering insights into compositional homogeneity and heterogeneity csic.esttu.edu.

FE-SEM-EDX has been applied in the characterization of derivatives related to this compound, such as copper(II) complexes derived from 1-benzyl-1H-indazol-3-ol researchgate.net. In these studies, FE-SEM-EDX is utilized to investigate the morphology of the synthesized metal complexes and to confirm the presence and distribution of elements, including the metal ions and components of the organic ligand researchgate.net. This combined analytical approach provides a detailed understanding of the physical and chemical characteristics of these complex materials.

Table 7.4.1: Illustrative FE-SEM-EDX Characterization Parameters for this compound Derivatives

| Sample (Derivative) | FE-SEM Observation (Morphology) | EDX Analysis (Elemental Composition) | Key Elements Detected | Reference Context |

| Cu(II) complex of 1-benzyl-1H-indazol-3-ol | Crystalline particles, specific surface texture | Quantitative elemental analysis, mapping | C, H, N, O, Cu | researchgate.net |

| 6-fluoro-1H-indazol-3-ol | Nanoparticles / Crystalline powder | Elemental composition confirmation | C, H, N, O, F | General |

| Unsubstituted this compound | Amorphous solid / Crystalline form | Elemental composition confirmation | C, H, N, O | General |

Note: The data in this table are illustrative, demonstrating the types of observations and analyses performed using FE-SEM-EDX on this compound derivatives or related compounds. Specific morphological features and elemental percentages would be determined by the synthesis and preparation methods.

Compound List

this compound

6-fluoro-1H-indazol-3-ol

1-benzyl-1H-indazol-3-ol

Future Research Directions and Translational Perspectives for 1h Indazol 3 Ol

Development of Novel 1H-Indazol-3-ol Scaffolds with Enhanced Pharmacological Profiles

The versatility of the 1H-indazole core allows for extensive chemical modifications to enhance its pharmacological properties. Future research will focus on the rational design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

A significant body of research has demonstrated that the 1H-indazole-3-amine and 1H-indazole-3-amide frameworks are effective hinge-binding fragments for various protein kinases. nih.gov For instance, the 1H-indazole-3-amide moiety in Entrectinib plays a critical role in its antitumor activity. nih.gov Building on this knowledge, future efforts will involve the strategic introduction of diverse substituents at various positions of the indazole ring to optimize interactions with specific biological targets.

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent compounds. For example, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl substituent at the C-5 position was found to be crucial for antitumor activity. nih.gov The exploration of different aromatic and heterocyclic rings at this position, along with modifications at the N-1 and C-3 positions, will be a key focus. The introduction of moieties like mercapto acetamide (B32628) and piperazine (B1678402) acetamide at the C-3 position has also been explored to enhance cytotoxic potential. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for 1H-Indazole Derivatives

| Position of Substitution | Substituent | Impact on Pharmacological Activity | Reference |

|---|---|---|---|

| C-5 | 3-Fluorophenyl | Crucial for antitumor activity against certain cancer cell lines. | nih.gov |

| C-5 | 4-Methoxyphenyl (B3050149) | Decreased inhibitory activity against K562 cells compared to 3-fluorophenyl. | nih.gov |

| C-5 | 3,4-Dichlorophenyl | Decreased inhibitory activity against K562 cells compared to 3-fluorophenyl. | nih.gov |

| C-3 | Mercapto acetamide | Showed good antitumor activity against Hep-G2 cells. | mdpi.com |

| C-3 | Piperazine acetamide | Resulted in compounds with significant antiproliferative activity against K562 cells and low cytotoxicity to normal cells. | bohrium.com |

The synthesis of these novel scaffolds will be facilitated by advancements in synthetic methodologies, such as the Suzuki coupling reaction to introduce various aryl and heteroaryl groups at the C-5 position. nih.gov Furthermore, the development of one-pot synthesis procedures will enable the efficient generation of diverse libraries of this compound derivatives for high-throughput screening.

Preclinical and Clinical Development of this compound-based Therapeutics

The indazole scaffold is a cornerstone in a number of clinically successful drugs, highlighting its therapeutic potential. nih.govbenthamdirect.com At least 43 indazole-based therapeutic agents are currently in clinical use or undergoing clinical trials for a variety of diseases, including cancer, inflammation, and bacterial infections. nih.govbenthamdirect.com

Many of these drugs function as kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment. rsc.org The 1H-indazole core often serves as a bioisostere for purines, enabling it to bind to the ATP-binding site of kinases. Notable examples of indazole-containing kinase inhibitors include:

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases.

Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and neurotrophic tyrosine receptor kinase (NTRK). nih.gov

Linifanib: A multi-targeted ATP-competitive tyrosine kinase inhibitor. nih.gov

Niraparib: An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.

The successful clinical development of these drugs provides a strong rationale for the continued preclinical and clinical investigation of novel this compound-based therapeutics. Future research will focus on identifying novel kinase targets for which this compound derivatives can be developed as potent and selective inhibitors. Preclinical studies will involve in vitro and in vivo models to assess the efficacy, safety, and pharmacokinetic properties of these new chemical entities.

Table 2: Examples of Clinically Relevant Indazole-Based Therapeutics

| Drug Name | Therapeutic Target(s) | Primary Indication |

|---|---|---|

| Axitinib | VEGFRs | Renal Cell Carcinoma |

| Pazopanib | VEGFRs, PDGFRs, etc. | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | ALK, ROS1, NTRK | Solid Tumors with NTRK Gene Fusions, ROS1-positive NSCLC |

| Linifanib | VEGFR, PDGFR | Investigational for various cancers |

| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer |

Exploration of this compound Derivatives in Material Science Applications (e.g., Organic Light-Emitting Diodes)

The unique photophysical properties of heterocyclic compounds make them attractive candidates for applications in material science. Recent research has suggested that derivatives of 1H-indazole, such as 1H-Indazole-3-carboxylic acid methyl ester, have the potential to be used in the development of novel organic electronic materials. bloomtechz.com The ability of the indazole moiety to engage in potent intermolecular interactions makes it a promising building block for creating materials with tailored electronic and optoelectronic properties. bloomtechz.com

One of the most promising areas of exploration is the use of this compound derivatives in Organic Light-Emitting Diodes (OLEDs). OLED technology relies on organic compounds that can efficiently emit light when an electric current is passed through them. The performance of an OLED is highly dependent on the chemical structure of the emitter and host materials. The rigid, planar structure of the indazole ring, combined with the ability to tune its electronic properties through chemical modification, makes it an attractive scaffold for designing new OLED materials.

Future research in this area will involve the synthesis and characterization of this compound derivatives functionalized with various electron-donating and electron-withdrawing groups to modulate their emission wavelengths and quantum efficiencies. Computational modeling will play a crucial role in predicting the photophysical properties of these novel materials before their synthesis, thereby accelerating the discovery of high-performance OLED emitters.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and material science, and this compound research is no exception. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle, leading to the faster identification of promising drug candidates and materials. frontiersin.org

In the context of this compound research, AI and ML can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel this compound derivatives. arxiv.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design novel this compound scaffolds with desired properties from scratch. preprints.org These models can explore a vast chemical space to identify molecules with optimal characteristics for a specific biological target or material application.

Lead Optimization: AI algorithms can guide the optimization of lead compounds by suggesting chemical modifications that are likely to improve their potency, selectivity, and pharmacokinetic profiles. patsnap.comardigen.com This can significantly reduce the number of iterative synthesis and testing cycles required to develop a clinical candidate.

Virtual Screening: ML-based virtual screening can rapidly screen large compound libraries to identify potential hits that bind to a specific target. mdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening methods.

The integration of AI and ML into this compound research will require the generation of large, high-quality datasets to train and validate the models. Collaboration between computational scientists, chemists, and biologists will be essential to fully leverage the power of these advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1H-indazol-3-ol derivatives via copper-catalyzed intramolecular C-N bond formation?

- Methodological Answer: Synthesis of 1-alkyl/aryl-substituted indazolones typically involves reacting 2-halobenzoic acids with hydrazines under mild conditions. For example, copper catalysis (e.g., CuI) in ethanol or PEG-DMF mixtures at 80°C facilitates intramolecular cyclization. Stoichiometric ratios of reactants and catalysts (e.g., 1:1 molar ratio of 2-halobenzoic acid to hydrazine) are critical for yield optimization. Characterization via H/C NMR and HRMS confirms product identity .

Q. How can esters of this compound, such as [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid, be synthesized and purified?

- Methodological Answer: Reacting this compound with ethyl chloroacetate in ethanol under reflux conditions generates esters. Equimolar ratios of reactants favor esterification, though reaction time (e.g., 2–7 hours) and temperature (e.g., 60–80°C) vary by substituent. Purification involves solvent extraction (e.g., ethyl acetate), drying (NaSO), and recrystallization from ethanol. TLC (e.g., 70:30 EtOAc:hexanes) monitors progress .

Q. What analytical techniques are recommended for characterizing sodium salts of this compound derivatives?

- Methodological Answer: Sodium salts (e.g., 1-benzyl-3-hydroxy-1H-indazole sodium salt) are characterized using H NMR in DMSO-d (δ 7–8 ppm for aromatic protons) and FT-IR (broad O–H stretch at ~3400 cm). Elemental analysis confirms stoichiometry, while HRMS validates molecular weight. Monograph-based HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How does regioselectivity in N- vs. O-polyfluoroalkylation of this compound depend on reaction mechanisms?

- Methodological Answer: Difluorocarbene-mediated reactions yield mixtures of N- and O-alkylation products due to competing electrophilic pathways. In contrast, reactions with halopolyfluoroethanes or fluorinated olefins favor O-alkylation via nucleophilic attack on the hydroxyl group. DFT calculations (e.g., Mulliken charges on N1 vs. O3) rationalize regioselectivity .

Q. What computational methods are used to predict the reactivity of this compound in cyclization reactions?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and activation energies for intramolecular C–N bond formation. Solvent effects (e.g., ethanol polarity) are incorporated via PCM. Experimental validation includes kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., N tracing) .

Q. How can structural modifications of this compound enhance its bioactivity as a soluble guanylate cyclase (sGC) activator?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl at C7) increases sGC binding affinity. SAR studies show that O-alkylation (e.g., ethyl [1-(3,5-bis(trifluoromethyl)phenyl)-1H-indazol-3-yloxy]acetate) improves metabolic stability. In vitro assays (e.g., cGMP elevation in HEK293 cells) quantify potency .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives via Friedel-Crafts cyclization?

- Methodological Answer: Optimizing Lewis acid catalysts (e.g., AlCl vs. FeCl) and solvent polarity (e.g., p-xylene vs. DCM) improves yields. For example, refluxing 3,5-bis(trifluoromethyl)diphenylcarbamoyl azide in p-xylene (150°C, 2 hours) achieves >70% yield. Side products (e.g., dimerized intermediates) are minimized via slow addition of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.